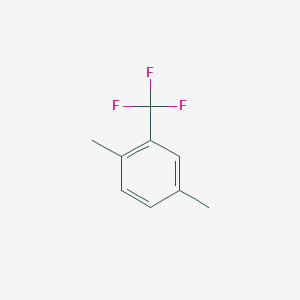

2,5-Dimethylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKQFBGCNQAHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438151 | |

| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84796-70-3 | |

| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,5-Dimethylbenzotrifluoride

Abstract

This technical guide provides an in-depth analysis of the principal synthetic routes to 2,5-dimethylbenzotrifluoride, a key fluorinated building block in the pharmaceutical and agrochemical industries. We will explore and contrast three major synthetic strategies: the classical Sandmeyer-type trifluoromethylation of 2,5-dimethylaniline, modern copper-catalyzed cross-coupling of aryl halides, and the industrially significant halogen exchange (Swarts) reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to guide strategic synthetic planning.

Introduction: The Strategic Importance of this compound

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This moiety is prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature and conformation of the parent molecule.[1] this compound serves as a vital intermediate, providing a scaffold that is frequently elaborated into more complex active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Its strategic value lies in the specific substitution pattern, which allows for further functionalization and directed synthesis.

The challenge, as with many fluorinated compounds, lies in its efficient and selective synthesis. The direct introduction of a -CF3 group is often non-trivial, necessitating specialized reagents and carefully controlled conditions. This guide dissects the three most prevalent and practical approaches to constructing this valuable molecule, providing a comparative framework for laboratory and industrial applications.

Pathway I: Sandmeyer-Type Trifluoromethylation of 2,5-Dimethylaniline

The transformation of an aromatic amine into a trifluoromethylarene via a diazonium salt intermediate is a robust and well-established method. This pathway is often favored in laboratory settings due to the ready availability of the aniline precursor and the predictability of the reaction sequence.[4][5]

Mechanistic Rationale

The process is a two-stage sequence. First, the primary aromatic amine, 2,5-dimethylaniline, is treated with a nitrosating agent (commonly nitrous acid, generated in situ from NaNO₂) under acidic conditions to form a stable diazonium salt. In the second stage, a copper(I) catalyst mediates the transfer of a trifluoromethyl group from a suitable source to the aryl radical generated upon the loss of dinitrogen gas from the diazonium salt.[6] Modern protocols often utilize reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source, offering high efficiency and operational simplicity.[7]

Experimental Workflow

The overall transformation from the precursor 2,5-dimethylaniline to the final product is outlined below.

Caption: Workflow for Sandmeyer Trifluoromethylation.

Detailed Experimental Protocol (One-Pot Procedure)

Causality: A one-pot procedure, combining diazotization and trifluoromethylation, is often preferred for convenience as it avoids the isolation of the potentially unstable diazonium salt intermediate.[4]

-

Reaction Setup: To a stirred solution of 2,5-dimethylaniline (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) in a three-neck flask, add aqueous HCl (2.5 eq). Cool the mixture to 0 °C in an ice-water bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C. The formation of the diazonium salt is confirmed by a negative starch-iodide paper test (indicating consumption of nitrous acid).

-

Trifluoromethylation: In a separate flask, prepare the trifluoromethylating reagent by adding copper(I) iodide (CuI, 1.5 eq) and trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the same solvent.

-

Coupling: Slowly add the freshly prepared diazonium salt solution to the trifluoromethylating reagent mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction with aqueous ammonia and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,5-Dimethylaniline | Readily available via nitration/reduction of p-xylene. |

| Key Reagents | NaNO₂, HCl, CuI, TMSCF₃ | Standard reagents for diazotization and trifluoromethylation. |

| Temperature | 0 °C to Room Temp. | Low temperature is critical for diazonium salt stability. |

| Typical Yield | 70-85% | Good to excellent yields are common for this transformation. |

Pathway II: Copper-Catalyzed Trifluoromethylation of Aryl Halides

Advances in transition-metal catalysis have opened new avenues for C-CF₃ bond formation. Direct trifluoromethylation of an aryl halide, such as 1-iodo- or 1-bromo-2,5-dimethylbenzene, offers an alternative that bypasses the need for an aniline precursor.

Mechanistic Rationale

This approach typically involves a copper(I) catalyst that facilitates the cross-coupling of an aryl halide with a nucleophilic or radical trifluoromethyl source.[8] The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a trifluoromethylating agent and subsequent reductive elimination to afford the product and regenerate the catalyst.[9] The choice of trifluoromethyl source is critical, with modern reagents designed for mild and efficient transfer of the -CF3 group.

Sources

- 1. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating 2,5-Dimethylbenzotrifluoride in Modern Chemistry

An In-Depth Technical Guide to 2,5-Dimethylbenzotrifluoride: Properties, Synthesis, and Applications

The benzotrifluoride (trifluoromethylbenzene) scaffold is a cornerstone of modern medicinal and materials chemistry. The incorporation of a trifluoromethyl (-CF3) group onto an aromatic ring imparts a unique combination of properties, including high lipophilicity, enhanced metabolic stability, and profound electronic influence on the ring system.[1][2] These characteristics have made benzotrifluoride derivatives prevalent in a vast array of commercial products, from blockbuster pharmaceuticals like fluoxetine to essential agrochemicals.[3]

While the parent compound and its monochlorinated analogues are well-studied, the specific properties of polysubstituted isomers remain a subject of targeted research. This guide focuses on This compound , an isomer where the electronic landscape of the trifluoromethylated ring is further modulated by two electron-donating methyl groups. The interplay between the strongly deactivating -CF3 group and the activating methyl substituents creates a unique platform for chemical synthesis and exploration.

This document provides an in-depth analysis of the known and predicted chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic characteristics of a molecule is the first step toward its effective utilization. While extensive experimental data for this compound is not widely published, we can deduce a reliable profile through analysis of its constituent groups and comparison with structurally similar compounds.

Core Physicochemical Properties

The properties in the table below are compiled from basic chemical principles and estimations derived from related structures, such as 2,5-dichlorobenzotrifluoride and other dimethylbenzotrifluoride isomers.

| Property | Value / Predicted Value | Rationale / Source |

| Molecular Formula | C₉H₉F₃ | Based on structure |

| Molecular Weight | 174.16 g/mol | Based on structure |

| Appearance | Colorless liquid (Predicted) | Typical for similar small aromatic compounds |

| Boiling Point | ~160-170 °C (Estimated) | Extrapolated from related benzotrifluorides |

| Density | ~1.15 g/mL (Estimated) | Lower than dichlorinated analogue (~1.48 g/mL) due to replacement of Cl with CH₃ |

| logP (Octanol/Water) | ~3.5-4.0 (Estimated) | The -CF₃ group significantly increases lipophilicity (Hansch π ≈ +0.88)[1] |

Spectroscopic Analysis (Predicted)

A precise understanding of the expected spectroscopic signature is critical for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy : The aromatic region will display three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The proton at C6 will likely appear as a singlet (or a narrow quartet due to long-range coupling to the CF₃ group). The protons at C3 and C4 will appear as doublets, coupled to each other. The two methyl groups at C2 and C5 will each produce a singlet, likely with slightly different chemical shifts due to their different proximity to the -CF3 group.

-

¹³C NMR Spectroscopy : Due to the lack of symmetry, nine distinct signals are expected: six for the aromatic carbons, two for the methyl carbons, and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR Spectroscopy : The three equivalent fluorine atoms of the -CF3 group will produce a single resonance (a singlet, as there are no neighboring protons to couple with). The chemical shift will be influenced by the electron-donating methyl groups, which tend to cause downfield shifts compared to unsubstituted benzotrifluoride.[4]

-

Mass Spectrometry : Electron ionization (EI) mass spectrometry is expected to show a strong molecular ion (M⁺) peak. Key fragmentation pathways would include the loss of a fluorine atom to give an [M-19]⁺ ion and the cleavage of the C-C bond to lose the entire trifluoromethyl radical, resulting in a prominent [M-69]⁺ peak.[5]

| Spectroscopy Type | Predicted Signals |

| ¹H NMR | ~7.3-7.5 ppm (3H, m, Ar-H); ~2.4 ppm (3H, s, Ar-CH₃); ~2.3 ppm (3H, s, Ar-CH₃) |

| ¹³C NMR | 9 distinct signals; CF₃ carbon as a quartet (~120-130 ppm) |

| ¹⁹F NMR | 1 signal (singlet) around -60 to -64 ppm (relative to CFCl₃) |

| Mass Spec (EI) | M⁺ at m/z = 174; Key fragments at m/z = 155 ([M-F]⁺) and 105 ([M-CF₃]⁺) |

Section 2: Synthesis Strategies

While specific, optimized syntheses for this compound are not prevalent in the literature, a robust synthetic route can be designed from readily available starting materials based on established transformations for analogous compounds.[6][7] A logical starting point is 2,5-dimethylaniline.

Proposed Synthesis Workflow

The following workflow outlines a multi-step synthesis that leverages classic aromatic chemistry to construct the target molecule. The key transformation is the conversion of an amino group into a trifluoromethyl group, a non-trivial but well-documented process.

Caption: Proposed synthesis of this compound from 2,5-dimethylaniline.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a self-validating system. Each step includes purification and analytical checkpoints to ensure the intermediate is suitable for the subsequent transformation.

Objective: To synthesize this compound from 2,5-dimethylaniline.

Part A: Synthesis of 2,5-Dimethylbenzotrichloride

-

Diazotization:

-

To a stirred solution of 2,5-dimethylaniline (1.0 eq) in concentrated HCl at 0-5 °C (ice bath), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Stir for 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (spot test).

-

-

Trichloromethylation:

-

In a separate vessel, prepare a solution of copper(I) chloride (0.1 eq) in carbon tetrachloride (CCl₄).

-

Slowly add the cold diazonium salt solution to the CCl₄ mixture. Vigorous nitrogen evolution will be observed.

-

Causality: This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the decomposition of the diazonium salt and the transfer of the -CCl₃ group from the solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

In-process Check: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Work up by separating the organic layer, washing with water and brine, drying over MgSO₄, and concentrating under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2,5-dimethylbenzotrichloride.

-

Part B: Fluorination to this compound

-

Halogen Exchange (HALEX):

-

Caution: This reaction should be performed in a specialized pressure vessel (e.g., a Parr reactor) and fume hood due to the use of corrosive anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

-

Charge the reactor with 2,5-dimethylbenzotrichloride (1.0 eq) and a catalytic amount of a Lewis acid like antimony(V) chloride if using SbF₃.

-

Cool the reactor and carefully add anhydrous HF (excess) or SbF₃ (stoichiometric).

-

Seal the reactor and heat to the required temperature (typically 80-150 °C). The reaction is driven by the formation of more stable C-F bonds.[7]

-

Causality: The high temperature and pressure are necessary to facilitate the exchange of all three chlorine atoms for fluorine. The reaction proceeds via a carbocationic intermediate stabilized by the Lewis acid catalyst.

-

In-process Check: The reaction progress can be monitored by taking aliquots (with extreme care) and analyzing via ¹⁹F NMR or GC-MS.

-

After cooling, carefully vent the reactor and quench the reaction mixture by pouring it onto ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash thoroughly with aqueous sodium bicarbonate solution to neutralize any remaining acid, then with water and brine.

-

Dry the organic layer over MgSO₄, filter, and remove the solvent.

-

Purify the final product by fractional distillation to obtain pure this compound.

-

Final Validation: Confirm the structure and purity using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and GC-MS, comparing the results to the predicted profiles in Section 1.

-

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the competing electronic effects of its substituents.

The Interplay of Substituent Effects in Electrophilic Aromatic Substitution (EAS)

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine. This effect is primarily inductive. It deactivates the aromatic ring towards electrophilic attack and is a meta-director .[8] The deactivation arises because the group destabilizes the positive charge of the carbocation intermediate (the arenium ion) formed during the reaction.[9]

-

Methyl Groups (-CH₃): These groups are electron-donating through induction and hyperconjugation. They activate the aromatic ring towards electrophilic attack and are ortho, para-directors .[9]

In this compound, these effects combine. The two methyl groups activate the ring, but the -CF3 group deactivates it. The overall reactivity will be less than that of xylene but greater than that of benzotrifluoride. The directing effects determine the regioselectivity of reactions like nitration or halogenation.

Caption: Predicted regioselectivity for electrophilic aromatic substitution (EAS).

Based on this analysis, electrophilic attack is most likely to occur at positions C4 and C6 , which are activated by both methyl groups and are meta to the -CF3 group. Position C3 is sterically hindered by the two adjacent methyl and trifluoromethyl groups.

Section 4: Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a building block for creating more complex, high-value compounds, particularly in the pharmaceutical industry.

The Strategic Value of the Benzotrifluoride Moiety

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~485 kJ/mol), making the -CF3 group highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 family.[10][11] Replacing a metabolically labile methyl group with a -CF3 group is a validated strategy to increase a drug's half-life and improve its pharmacokinetic profile.[2]

-

Modulation of Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its biological target.[1] This property must be carefully balanced to maintain adequate aqueous solubility.

-

Improved Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups or engage in specific dipole-dipole or hydrogen bond interactions with a protein target, thereby increasing binding affinity and potency.[2]

Potential of the 2,5-Dimethyl Substitution Pattern

The specific arrangement of substituents in this compound offers a unique starting point for drug design. The methyl groups provide handles for further functionalization (e.g., benzylic halogenation followed by substitution) or can be used to fine-tune the steric and electronic properties of a final drug candidate. They can occupy specific pockets in a protein's active site, enhancing binding selectivity.

Caption: The role of the benzotrifluoride scaffold in improving drug-like properties.

Section 5: Safety, Handling, and Storage

-

General Hazards: Assumed to be a combustible liquid. May cause skin irritation and serious eye irritation. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

-

Taylor, S. D., & Alabugin, I. V. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 9987–10003. Retrieved from [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH. Retrieved from [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. Retrieved from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition, 62(13). Retrieved from [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. (1990). Google Patents. US4962246A.

- Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. (1985). Google Patents. US4532353A.

- Process for the preparation of nitro-substituted benzotrifluoride compounds. (1985). Google Patents. EP0129528B1.

-

Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com. Retrieved from [Link]

-

Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). PMC - NIH. Retrieved from [Link]

-

Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197–204. Retrieved from [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Retrieved from [Link]

- Process for preparing benzotrifluoride and its derivatives. (1980). Google Patents. US4242286A.

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimalarial activity of benzotrifluoride derivatives. (1973). PubMed. Retrieved from [Link]

-

Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. (2019). Environmental Science & Technology, 53(15), 8775–8784. Retrieved from [Link]

-

Chemical Properties of 2,5-Dichlorobenzotrifluoride (CAS 320-50-3). (n.d.). Cheméo. Retrieved from [Link]

-

2,5-Dichlorobenzotrifluoride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (2015). YouTube. Retrieved from [Link]

-

Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015). Physical Chemistry Chemical Physics, 17(16), 10564–10571. Retrieved from [Link]

-

19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. (1980). Sci-Hub. Retrieved from [Link]

-

2,4-DIMETHYL-BENZOTRIFLUORIDE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2,5-Dichlorobenzotrifluoride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry 2: Formula and DBE. (2023). YouTube. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy. (2020). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

-

1D 19 F-NMR spectrum of 300 mM... (n.d.). ResearchGate. Retrieved from [Link]

-

A Brief Review on Medicinal Uses and Applications of Benztriazole. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sci-hub.se [sci-hub.se]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 7. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dimethylbenzotrifluoride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Fluorinated Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a powerful tool to modulate a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical overview of 2,5-dimethylbenzotrifluoride, a key aromatic building block that marries the structural features of p-xylene with the influential trifluoromethyl substituent. As researchers and drug development professionals, a thorough understanding of this compound's synthesis, reactivity, and safe handling is paramount to unlocking its full potential in the creation of novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

This compound, systematically known as 1,4-Dimethyl-2-(trifluoromethyl)benzene , is a substituted aromatic hydrocarbon. Its unique structure, featuring two methyl groups and a trifluoromethyl group on a benzene ring, imparts a distinct set of properties that are of significant interest in organic synthesis.

CAS Number: 84796-70-3[1]

Synonyms:

-

1,4-Dimethyl-2-(trifluoromethyl)benzene[1]

-

2,5-Dimethyl-α,α,α-trifluorotoluene

-

2-(Trifluoromethyl)-p-xylene[1]

The strategic placement of the electron-withdrawing trifluoromethyl group adjacent to a methyl group on the p-xylene core creates a unique electronic and steric environment, influencing its reactivity in subsequent chemical transformations.

Table 1: Physicochemical Properties of 1,4-Dimethyl-2-(trifluoromethyl)benzene

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Insoluble in water; Soluble in common organic solvents | General knowledge |

| InChI | InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11,12)/h3-5H,1-2H3 | [1] |

| InChIKey | RIKQFBGCNQAHBO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)C)C(F)(F)F | [1] |

Synthesis and Manufacturing Pathways

The synthesis of this compound typically involves the introduction of a trifluoromethyl group onto a pre-existing p-xylene scaffold. While specific, detailed protocols for this exact isomer are not abundantly available in public literature, the synthesis can be approached through established methodologies for the trifluoromethylation of aromatic compounds.

Conceptual Synthetic Approach: Trifluoromethylation of p-Xylene

A primary route to this compound involves the direct trifluoromethylation of p-xylene. This can be a challenging transformation due to the relatively unactivated C-H bonds of the aromatic ring. Modern synthetic methods often employ radical-based approaches.

For instance, the use of a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I) or Togni's reagent, in the presence of a radical initiator or a photoredox catalyst, can facilitate the introduction of the -CF₃ group. The regioselectivity of this reaction is a critical consideration, as trifluoromethylation can potentially occur at different positions on the p-xylene ring.

Caption: Conceptual pathway for the synthesis of this compound via direct trifluoromethylation of p-xylene.

Alternative Synthetic Strategies

Other synthetic routes could involve multi-step sequences, starting from more functionalized p-xylene derivatives. For example, a Sandmeyer-type reaction on a suitable aminoxylene precursor could be a viable, albeit longer, pathway.

Chemical Reactivity and Synthetic Utility

The presence of both electron-donating methyl groups and a strongly electron-withdrawing trifluoromethyl group imparts a unique reactivity profile to this compound.

Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. Conversely, the methyl groups are activating and ortho-, para-directing. The interplay of these opposing electronic effects will govern the regioselectivity of further functionalization of the aromatic ring. The positions ortho to the trifluoromethyl group will be the most deactivated, while the position between the two methyl groups (if unsubstituted) would be sterically hindered.

Reactions of the Methyl Groups

The methyl groups can undergo radical halogenation or oxidation to introduce further functionality, providing handles for subsequent synthetic transformations.

Photochemical Behavior

Research has shown that dimethylbenzotrifluoride isomers, including the 2,5-isomer, can undergo efficient photoisomerization upon irradiation in a solvent like acetonitrile. These phototransposition reactions involve the migration of the trifluoromethyl-substituted carbon, leading to a mixture of other dimethylbenzotrifluoride isomers. This photochemical reactivity is an important consideration in the handling and storage of the compound, especially if it is to be used in applications where exposure to light is a factor.

Applications in Drug Discovery and Development

The 2,5-dimethylphenyl scaffold is a recognized structural motif in a number of antimicrobial compounds. The introduction of a trifluoromethyl group to this scaffold is a strategic modification aimed at enhancing the pharmacological properties of a lead compound.

The -CF₃ group can significantly improve a drug candidate's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

While specific drugs containing the this compound core are not prominently documented, this building block represents a valuable starting point for the synthesis of novel drug candidates, particularly in the areas of anti-infectives and oncology, where the properties imparted by the trifluoromethyl group are highly desirable. For example, derivatives of the 2,5-dimethylphenyl scaffold have been explored for the development of new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens.

Safety, Handling, and Storage

General Hazards:

-

Flammability: Trifluoromethylated aromatic compounds are often flammable liquids. Keep away from heat, sparks, and open flames.

-

Skin and Eye Irritation: These compounds can cause skin and eye irritation.

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and sources of ignition.

Caption: A generalized workflow for the safe handling and storage of chemical reagents in a laboratory setting.

Conclusion and Future Perspectives

This compound is a valuable, albeit less common, fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of electron-donating and electron-withdrawing substituents on an aromatic core provides a versatile platform for the development of novel compounds with tailored properties. As the demand for advanced fluorinated molecules continues to grow, a deeper understanding and exploration of the synthesis and reactivity of isomers like this compound will be crucial for driving innovation. Further research into scalable and regioselective synthetic routes will undoubtedly expand the accessibility and utility of this promising chemical entity.

References

[2] PubChem. 1,4-Dimethyl-2-(trifluoromethyl)benzene. [Link] [Accessed Jan. 17, 2026].

Sources

A Guide to the Structural Analysis of 2,5-Dimethylbenzotrifluoride: A Multi-Technique Spectroscopic Approach

Preamble: The Rationale for Structural Verification

In the landscape of synthetic chemistry and drug development, 2,5-dimethylbenzotrifluoride serves as a critical aromatic building block. The strategic placement of two methyl groups and a trifluoromethyl group on the benzene ring imparts unique electronic properties and steric configurations, making it a valuable intermediate. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical compounds.

Therefore, unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a fundamental prerequisite for its application. An error in substitution patterns could lead to vastly different reactivity and biological activity, compromising research outcomes and developmental timelines. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure Overview and Predicted Properties

Chemical Formula: C₉H₉F₃[1] Molecular Weight: 174.17 g/mol [1]

The structure consists of a benzene ring substituted at positions 1, 2, and 5. The substituents are a trifluoromethyl (-CF₃) group and two methyl (-CH₃) groups. The electron-withdrawing nature of the -CF₃ group and the electron-donating nature of the -CH₃ groups create a distinct electronic environment that is reflected in its spectroscopic signatures.

Core Analytical Workflow: An Integrated Approach

The definitive structural analysis of an organic molecule rarely relies on a single technique. Instead, we employ a synergistic workflow where each method provides a unique piece of the structural puzzle. The data from NMR, IR, and MS are cross-correlated to build an unshakeable confirmation of the molecular identity.

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. We utilize a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—to map the complete carbon and proton framework.

Causality in Experimental Design

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the standard choice for non-polar to moderately polar organic molecules like this one. It is chemically inert and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

-

Multi-Nuclei Approach:

-

¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR provides a count of unique carbon atoms and information about their hybridization. The coupling between carbon and fluorine (J-CF) is a key diagnostic feature.

-

¹⁹F NMR directly observes the fluorine atoms, offering a clean and highly sensitive method to confirm the presence and environment of the -CF₃ group.[2][3]

-

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean NMR tube.

-

Shimming: Place the sample in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A chemical shift range appropriate for organofluorine compounds should be used (e.g., +50 to -250 ppm relative to CFCl₃).[2]

Data Interpretation and Expected Results

The following is a summary of the anticipated NMR data for this compound.

| Analysis | Expected Chemical Shift (δ) | Multiplicity | Assignment & Rationale |

| ¹H NMR | ~7.3 ppm | Singlet (or narrow doublet) | H-6: Adjacent to -CH₃, meta to -CF₃. |

| ~7.2 ppm | Doublet | H-4: Ortho to one -CH₃, coupled to H-3. | |

| ~7.1 ppm | Doublet | H-3: Coupled to H-4. | |

| ~2.5 ppm | Singlet | 3H, -CH₃ at C-5. | |

| ~2.4 ppm | Singlet | 3H, -CH₃ at C-2. | |

| ¹³C NMR | ~138 ppm | Singlet | C-5: Aromatic C attached to -CH₃. |

| ~135 ppm | Singlet | C-2: Aromatic C attached to -CH₃. | |

| ~132 ppm | Singlet | C-4: Aromatic CH. | |

| ~131 ppm | Singlet | C-6: Aromatic CH. | |

| ~128 ppm | Quartet (J ≈ 32 Hz) | C-1: Aromatic C attached to -CF₃. The quartet is due to coupling with three F atoms.[3] | |

| ~125 ppm | Singlet | C-3: Aromatic CH. | |

| ~124 ppm | Quartet (J ≈ 272 Hz) | -CF₃: The large coupling constant is characteristic of a trifluoromethyl group.[3] | |

| ~21 ppm | Singlet | -CH₃ carbon. | |

| ~20 ppm | Singlet | -CH₃ carbon. | |

| ¹⁹F NMR | ~ -62 ppm | Singlet | -CF₃: The three fluorine atoms are equivalent and show a single peak. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality in Experimental Design

The goal is to identify the key bonds: C-F, aromatic C=C, and both aromatic and aliphatic C-H bonds. A simple thin-film method using salt plates (NaCl or KBr) is sufficient for this liquid sample.

Protocol: Thin-Film IR Acquisition

-

Place one drop of the neat liquid sample onto a clean salt plate.

-

Gently place a second salt plate on top to create a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.

-

Clean the plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) after analysis.

Data Interpretation and Expected Results

The IR spectrum provides a "fingerprint" unique to the molecule. For this compound, the key absorptions are:

| Frequency Range (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H bonds. |

| 2980-2850 | C-H Stretch | Aliphatic C-H bonds from the two methyl groups. |

| 1620-1580 | C=C Stretch | Aromatic ring stretching. |

| 1350-1100 | C-F Stretch | Strong, characteristic absorptions confirming the -CF₃ group. [4][5] |

| 900-675 | C-H Bend | Out-of-plane bending confirms the substitution pattern on the benzene ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structural components.

Causality in Experimental Design

Electron Ionization (EI) is a standard, high-energy technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which is ideal for structural confirmation of small organic molecules.[6]

Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, which will vaporize the sample and separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS source and is bombarded with electrons (typically at 70 eV for EI).

-

Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Expected Results

Caption: Predicted fragmentation pathway in EI-MS.

-

Molecular Ion (M⁺): The spectrum will show a clear peak at m/z = 174 , corresponding to the molecular weight of C₉H₉F₃. This is the most critical piece of data for confirming the overall formula.[1]

-

Key Fragments:

-

m/z = 159 ([M-15]⁺): Loss of a methyl radical (-CH₃).

-

m/z = 155 ([M-19]⁺): Loss of a fluorine radical (-F).

-

m/z = 105: Loss of a -CF₃ group.

-

m/z = 91: A common fragment in alkylbenzenes, corresponding to the stable tropylium cation ([C₇H₇]⁺).

-

Safety and Handling

Proper handling of this compound is essential. The compound should be treated as a hazardous chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (inspect before use), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Keep away from open flames, hot surfaces, and other sources of ignition.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

The structural analysis of this compound is achieved through a logical and systematic application of complementary spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and confirms the fluorine environment. IR spectroscopy validates the presence of key functional groups, particularly the C-F bonds of the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three pillars of analytical chemistry, we can achieve an unambiguous and trustworthy structural confirmation, ensuring the material's integrity for its intended applications in research and development.

References

-

2,5-Dichlorobenzotrifluoride Safety Data Sheets(SDS). LookChem.[Link]

-

Supporting Information for Cu-catalyzed trifluoromethylation. (2017). Angewandte Chemie.[Link]

-

Supporting Information for Catalytic trifluoromethylation of iodoarenes. (2020). Beilstein Journal of Organic Chemistry.[Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (2005). ResearchGate.[Link]

- Process for preparing benzotrifluoride and its derivatives. (1980).

-

2,4-DIMETHYL-BENZOTRIFLUORIDE. SpectraBase.[Link]

-

1D 19 F-NMR spectrum of 300 mM... ResearchGate.[Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook.[Link]

-

Benzene, (trifluoromethyl)- IR Spectrum. NIST WebBook.[Link]

-

2,5-Dichlorobenzotrifluoride. NIST WebBook.[Link]

-

Search by substructure for IR spectra and compare. Cheminfo.org.[Link]

-

Crystal structure, Hirshfeld surface analysis and contact enrichment ratios. ResearchGate.[Link]

-

Measurement of atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry. ScholarWorks at University of Montana.[Link]

-

Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites. PMC - NIH.[Link]

-

NMR and IR Studies of Some Metal Complexes. Asian Journal of Chemistry.[Link]

-

5-Methyl-1H-benzotriazole; LC-ESI-ITFT; MS2. MassBank.[Link]

-

Molecular structure, NLO, MEP, NBO analysis and spectroscopic characterization of 2,5-dimethylanilinium dihydrogen phosphate. ResearchGate.[Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 5. Benzotrifluoride(98-08-8) IR Spectrum [m.chemicalbook.com]

- 6. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of Substituted Benzotrifluorides: A Case Study of 2,5-Dichlorobenzotrifluoride

Introduction

Substituted benzotrifluorides are a cornerstone of modern chemical synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and material science. The trifluoromethyl (-CF₃) group imparts unique properties, including high thermal stability, lipophilicity, and metabolic resistance, making it a privileged moiety in drug design.[1] A thorough understanding of the spectroscopic signature of these molecules is paramount for reaction monitoring, quality control, and structural elucidation.

While the target of this guide was initially 2,5-dimethylbenzotrifluoride, a comprehensive search of public scientific databases reveals a lack of consolidated, verifiable spectroscopic data for this specific compound. To uphold the principles of scientific integrity and provide an authoritative, data-backed resource, this guide will instead focus on the well-characterized and structurally analogous compound, 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3).[2][3][4] The principles of spectral interpretation detailed herein are directly applicable to the broader class of 1,2,5-trisubstituted benzotrifluorides and will serve as a robust framework for researchers in the field.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,5-Dichlorobenzotrifluoride, grounded in field-proven insights and supported by verifiable references.

Molecular Structure and Predicted Spectral Features

2,5-Dichlorobenzotrifluoride possesses a distinct substitution pattern on the benzene ring that dictates its spectroscopic output. The powerful electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms significantly influences the electronic environment of the aromatic ring.

Structural Analysis Workflow

Caption: Logical workflow for structural elucidation.

Based on the structure, we can predict:

-

¹H NMR: Three distinct signals in the aromatic region, each corresponding to a single proton. The chemical shifts will be downfield due to the deshielding effects of the substituents.

-

¹³C NMR: Six aromatic carbon signals and one quartet for the -CF₃ carbon due to coupling with the three fluorine atoms.[5]

-

IR: Characteristic absorptions for aromatic C-H stretching, C=C ring vibrations, and strong bands corresponding to C-Cl and C-F stretches.

-

MS: A complex molecular ion cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), followed by characteristic fragmentation patterns such as the loss of Cl or CF₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. For this molecule, experiments are typically conducted in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6][7]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides direct information about the chemical environment of the three aromatic protons. The electron-withdrawing substituents deshield these protons, shifting their signals to a lower field (higher ppm).

Table 1: ¹H NMR Data for 2,5-Dichlorobenzotrifluoride

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.6 | Doublet (d) | ~8.5 |

| H-4 | ~7.4 | Doublet of Doublets (dd) | ~8.5, ~2.0 |

| H-6 | ~7.7 | Doublet (d) | ~2.0 |

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The assignments are based on established principles of substituent effects.

Interpretation:

-

H-6: This proton is ortho to the -CF₃ group and meta to a -Cl group. It appears as a doublet due to coupling only with H-4.

-

H-3: This proton is ortho to a -Cl group and meta to the -CF₃ group. It appears as a doublet due to coupling only with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon attached to the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[5]

Table 2: ¹³C NMR Data for 2,5-Dichlorobenzotrifluoride

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C1 (-CF₃) | ~132 | Quartet (q) |

| C2 (-Cl) | ~134 | Singlet (s) |

| C3 | ~128 | Singlet (s) |

| C4 | ~131 | Singlet (s) |

| C5 (-Cl) | ~130 | Singlet (s) |

| C6 | ~125 | Singlet (s) |

| -CF₃ | ~122 | Quartet (q) |

Note: Assignments are predictive. Carbons attached to electronegative groups (Cl, CF₃) are generally downfield.

Caption: Aromatic core of 2,5-Dichlorobenzotrifluoride.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of 2,5-Dichlorobenzotrifluoride in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and fingerprint the molecule based on its vibrational modes.[8] The spectrum of 2,5-Dichlorobenzotrifluoride is characterized by absorptions from the aromatic ring and the carbon-halogen bonds.

Table 3: Characteristic IR Absorption Bands for 2,5-Dichlorobenzotrifluoride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium |

| 1350-1150 | C-F Stretch (from -CF₃) | Strong |

| 850-550 | C-Cl Stretch | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |

Data derived from the NIST Chemistry WebBook for 2,5-Dichlorobenzotrifluoride and general IR correlation tables.[4][9]

Interpretation:

-

The presence of bands just above 3000 cm⁻¹ confirms the aromatic C-H bonds.[10]

-

The most intense and characteristic bands are expected in the fingerprint region (below 1500 cm⁻¹), where the strong C-F and C-Cl stretching vibrations dominate. The C-F stretches of the trifluoromethyl group are typically very strong and complex.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small drop of liquid 2,5-Dichlorobenzotrifluoride directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common method used for volatile compounds like this.[11]

Table 4: Predicted Mass Spectrometry Data for 2,5-Dichlorobenzotrifluoride

| m/z Value | Ion | Comments |

|---|---|---|

| 214/216/218 | [M]⁺ | Molecular ion cluster. The ratio of ~9:6:1 confirms the presence of two chlorine atoms. |

| 179/181 | [M-Cl]⁺ | Loss of a chlorine atom. Isotopic pattern for one Cl remains. |

| 145 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 110 | [C₆H₃Cl]⁺ | Loss of CF₃ and a second Cl atom. |

Predicted fragmentation based on common pathways for halogenated aromatic compounds. The molecular weight is 215.00 g/mol .[4]

Isotopic Pattern: The presence of two chlorine atoms gives a highly characteristic M, M+2, and M+4 peak pattern. With ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the expected relative intensities are:

-

M (²³⁵Cl): (0.758)² ≈ 57.5% (Relative intensity ~9)

-

M+2 (¹³⁵Cl, ¹³⁷Cl): 2 * (0.758 * 0.242) ≈ 36.7% (Relative intensity ~6)

-

M+4 (²³⁷Cl): (0.242)² ≈ 5.8% (Relative intensity ~1)

Fragmentation Pathway

Caption: Simplified EI fragmentation of 2,5-Dichlorobenzotrifluoride.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of 2,5-Dichlorobenzotrifluoride (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities. A typical program might ramp from 50°C to 250°C.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

Conclusion

The spectroscopic characterization of 2,5-Dichlorobenzotrifluoride provides a clear and unambiguous fingerprint for its identification. The ¹H NMR spectrum confirms the 1,2,5-substitution pattern through its characteristic splitting. The ¹³C NMR spectrum, with its distinctive quartet for the -CF₃ carbon, validates the presence of this key functional group. IR spectroscopy highlights the strong absorptions of C-F and C-Cl bonds, while mass spectrometry provides definitive molecular weight information and a characteristic isotopic cluster confirming the presence of two chlorine atoms. Together, these techniques form a self-validating system for the structural confirmation of this and related substituted benzotrifluorides, providing researchers with the essential tools for quality assessment and structural analysis in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

-

Chem-Impex International. (n.d.). 2,5-Dichlorobenzotrifluoride. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved January 17, 2026, from [Link]

-

SciEngine. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Supplementary Material (ESI) for Chemical Communications. Retrieved January 17, 2026, from [Link]

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Supporting Information. [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved January 17, 2026, from [Link]

-

Koulman, A., Lane, G. A., Harrison, S. J., & Volmer, D. A. (2009). From Doping Control to Systems Biology: An Introduction to Mass Spectrometry-Based Metabolomics. PMC. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

-

University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. Retrieved January 17, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved January 17, 2026, from [Link]

Sources

- 1. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. files.sciengine.com [files.sciengine.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

- 9. testing.chemscene.com [testing.chemscene.com]

- 10. CAS 7745-91-7 | 3730-9-Y4 | MDL MFCD00134176 | 3-Bromo-4-methylaniline | SynQuest Laboratories [synquestlabs.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 2,5-dimethylbenzotrifluoride (CAS No. Not Available), a halogenated aromatic hydrocarbon of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted properties from computational models, analogous data from structurally similar compounds, and established principles of physical organic chemistry. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and safety management.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds, such as benzotrifluorides, are of paramount importance in modern drug discovery and materials science. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The dimethyl substitution pattern on the benzotrifluoride core, as in the case of this compound, offers a unique combination of steric and electronic features that can be exploited in the design of novel chemical entities. This guide focuses on the fundamental physical characteristics of this compound, providing a critical knowledge base for its synthesis, handling, and application.

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at position 1, and two methyl groups at positions 2 and 5.

Systematic Name: 1,4-Dimethyl-2-(trifluoromethyl)benzene

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃ | - |

| Molecular Weight | 174.16 g/mol | PubChem |

| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)C | PubChem |

| InChI Key | N/A | - |

| CAS Number | Not Available | - |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable estimates of a compound's physical properties. The following table summarizes key predicted physicochemical parameters for this compound.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Boiling Point | ~160-170 °C | Inferred from structurally similar compounds |

| Density | ~1.1 - 1.2 g/mL | Inferred from structurally similar compounds |

| Refractive Index | ~1.44 - 1.46 | Inferred from structurally similar compounds |

| logP (Octanol/Water Partition Coefficient) | 3.8 | Predicted by XLogP3 (PubChem) |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, toluene) | General property of similar aromatic hydrocarbons |

Causality Behind Property Predictions:

-

Boiling Point: The presence of the trifluoromethyl group and the two methyl groups increases the molecular weight and van der Waals forces compared to unsubstituted toluene, leading to an elevated boiling point. The predicted range is based on a comparative analysis of related dimethyl- and trifluoromethyl-substituted benzenes.

-

Density: The fluorine atoms in the trifluoromethyl group are significantly heavier than hydrogen, leading to a predicted density greater than that of water.

-

Refractive Index: The presence of the aromatic ring and the trifluoromethyl group contributes to a refractive index higher than that of simple alkanes.

-

logP and Solubility: The trifluoromethyl group is highly lipophilic, and the two methyl groups further contribute to the nonpolar character of the molecule. This results in a high predicted logP value, indicating poor water solubility and good solubility in nonpolar organic solvents.

Proposed Synthesis Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from 2,5-dimethylaniline.

Step-by-Step Methodology:

-

Diazotization (Sandmeyer Reaction): 2,5-Dimethylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent treatment with tetrafluoroboric acid (HBF₄) would yield the diazonium tetrafluoroborate salt.

-

Trifluoromethylation (Schiemann Reaction or Copper-mediated):

-

Schiemann Reaction: The isolated diazonium tetrafluoroborate salt is gently heated. Thermal decomposition of the salt liberates nitrogen gas and a fluorine atom, which, along with the BF₃, results in the formation of the trifluoromethyl group on the aromatic ring.

-

Copper-mediated Trifluoromethylation: Alternatively, the diazonium salt can be reacted with a trifluoromethyl source, such as a copper(I) trifluoromethyl complex (CuCF₃), to introduce the -CF₃ group.

-

Spectral Properties: A Predictive Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections describe the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.

-

Aromatic Protons (δ 7.0-7.5 ppm): Three signals are anticipated in the aromatic region, corresponding to the three protons on the benzene ring. Their specific chemical shifts and coupling patterns will be influenced by the positions of the methyl and trifluoromethyl groups.

-

Methyl Protons (δ ~2.3-2.5 ppm): Two singlets are expected for the two non-equivalent methyl groups. The chemical shift will be slightly downfield due to the proximity to the aromatic ring.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ 120-140 ppm): Signals for the six aromatic carbons will be observed. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Methyl Carbons (δ ~20 ppm): Two signals are expected for the two methyl carbons.

-

Trifluoromethyl Carbon (δ ~125 ppm, quartet): The carbon of the -CF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -60 to -65 ppm (relative to CFCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Methyl |

| 1620-1580, 1500-1400 | C=C stretch | Aromatic Ring |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| 900-675 | C-H out-of-plane bend | Aromatic |

Diagram 2: Key Functional Groups and their Expected IR Absorptions

Caption: Key vibrational modes and their expected regions in the IR spectrum of this compound.

Safety and Handling

As a substituted benzotrifluoride, this compound should be handled with caution, assuming it possesses hazards similar to related compounds. A comprehensive Safety Data Sheet (SDS) is not currently available; therefore, the following precautions are based on the general properties of flammable and potentially toxic aromatic compounds.[1]

General Hazards:

-

Flammability: Benzotrifluoride and its derivatives are typically flammable liquids. Vapors may be heavier than air and can travel to a source of ignition and flash back.[2][3]

-

Toxicity: Aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Potential health effects may include irritation to the skin, eyes, and respiratory tract.[1][2]

-

Environmental Hazards: Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[4]

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat should be worn at all times.

-

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Have appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols for Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following general protocols are recommended.

Diagram 3: Workflow for Physical Property Determination

Caption: A general workflow for the experimental determination of key physical properties.

Boiling Point Determination (Distillation Method)

-

Place a small, known volume of the purified liquid in a round-bottom flask with a boiling chip.

-

Assemble a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

-

Gently heat the flask.

-

Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This temperature is the boiling point.

Density Measurement (Pycnometer Method)

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the liquid, ensuring no air bubbles are present.

-

Equilibrate to a known temperature (e.g., 20 °C) in a water bath.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Refractometer)

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate.

-

Read the refractive index from the scale or digital display.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While experimental data remains limited, the information presented herein, derived from computational modeling and analogy to related structures, offers a valuable starting point for researchers. The proposed synthetic route, predicted spectral characteristics, and recommended safety precautions are intended to facilitate the safe and effective use of this compound in research and development. It is strongly recommended that experimental verification of these properties be undertaken to further enrich our understanding of this and other novel fluorinated aromatic compounds.

References

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Benzotrifluoride. Retrieved from [Link]

Sources

solubility of 2,5-dimethylbenzotrifluoride in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dimethylbenzotrifluoride in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of modern drug development and chemical process design. This compound, a substituted aromatic compound, presents a unique solubility profile due to the interplay of its hydrophobic methyl groups and the electron-withdrawing trifluoromethyl group. This guide provides a comprehensive technical overview of the theoretical principles, predictive models, and experimental methodologies for determining the . It is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar compounds.

Introduction: The Significance of Solubility in a Molecular Context

This compound belongs to the class of benzotrifluoride derivatives, which are recognized for their utility as solvents and intermediates in organic and fluorous synthesis.[1] The solubility of such compounds is a critical parameter that dictates their behavior in various applications, from reaction kinetics to formulation and bioavailability in pharmaceutical contexts.[2][3] An accurate understanding of a compound's solubility in different organic solvents is essential for designing efficient purification processes, such as crystallization, and for formulating drug products with desired therapeutic outcomes.[2][3]

This guide will delve into the multifaceted nature of solubility, providing both a theoretical framework and practical, field-proven experimental protocols. We will explore the molecular interactions that govern the dissolution process and introduce predictive models that can offer valuable insights even before extensive experimental work is undertaken.

Theoretical Framework: Decoding the Intermolecular Forces at Play

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Molecular Structure of this compound: The molecule consists of a benzene ring substituted with two methyl (-CH₃) groups and a trifluoromethyl (-CF₃) group. The methyl groups are nonpolar and contribute to van der Waals interactions. The trifluoromethyl group is strongly electron-withdrawing and introduces a significant dipole moment, influencing the molecule's overall polarity.

-

Solvent Polarity and Interactions: The choice of solvent is paramount. Solvents are broadly classified based on their polarity.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. Given the largely nonpolar character of the dimethylbenzene moiety, this compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents possess significant dipole moments but lack acidic protons. They can engage in dipole-dipole interactions with the trifluoromethyl group of the solute.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While this compound cannot donate hydrogen bonds, the fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors.

-